3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves multiple steps. One common method includes the use of phenylates as solvents, N,N-bis-low grade alkyl aromatic amines or pyridines as side reaction inhibitors, and oxidized graphene as a catalyst . The reaction typically occurs at temperatures ranging from 80°C to 270°C, with a reaction time of 0.5 to 1 hour .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one can undergo various types of reactions, including:
Oxidation: This compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.
Reduction: Reduction reactions can modify the thiazole and pyrazole rings, altering the compound’s properties.
Substitution: Substitution reactions, such as the Claisen rearrangement, can occur at the allyl and aryl positions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, and N-bromosuccinimide for bromination at the benzylic position . The conditions for these reactions vary, with temperatures ranging from room temperature to 250°C .
Major Products Formed
The major products formed from these reactions include benzoic acids, substituted thiazoles, and pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyrazole rings play a crucial role in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-allyl-5-(3,4-dimethoxy-phenyl)-4H-(1,2,4)triazol-3-ylsulfanyl-acetic acid
- 4-(2-methyl-allyl)-5-(4-nitro-phenyl)-4H-(1,2,4)triazol-3-ylsulfanyl-acetic acid
Uniqueness
3-allyl-5-((Z)-1-{3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is unique due to its combination of thiazole and pyrazole rings, along with the presence of an allyl group and a butylsulfanyl phenyl group.
Properties
Molecular Formula |
C26H25N3OS3 |
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Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h4,6-14,17-18H,2-3,5,15-16H2,1H3/b23-17- |
InChI Key |
UWJUWGODEBRUKY-QJOMJCCJSA-N |
Isomeric SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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